Octyldodecyl neopentanoate
Description
Historical Context of Neopentanoate Esters in Material Science
The development of neopentanoate esters is rooted in the broader history of neo acids, which are trialkyl acetic acids characterized by a sterically hindered alpha-carbon. google.com This steric hindrance makes neo acids difficult to esterify using conventional methods. google.com Research dating back to the mid-20th century explored methods to overcome these challenges, recognizing that the resulting esters possessed high thermal and hydrolytic stability, making them valuable for demanding applications like lubricants. google.comgoogleapis.com
Patents from the 1960s and 1980s describe processes for the esterification of neo acids using catalysts like sulfonic acid cation exchange resins to produce high-purity esters under milder conditions than previously possible. google.com These early efforts were driven by the need for stable fluids and modifiers for lubricating oils. googleapis.com The unique properties of these esters, such as low freeze points, good stability, and minimal odor, eventually led to their exploration in other fields, including cosmetics, where emollients with specific sensory profiles are highly desired. google.com The synthesis of various neopentanoate esters from neopentanoic acid and specific alcohols was a key focus, paving the way for tailored molecules like octyldodecyl neopentanoate. googleapis.comgoogle.com
Table 1: Key Developments in Neopentanoate Ester Synthesis
| Decade | Development/Discovery | Significance in Material Science |
| 1960s | Reports on esterification using homogeneous acid catalysts (e.g., p-toluene sulfonic acid) and water entrainers. google.com | Established foundational methods for producing neo-acid esters in high yields, noting their hydrolytic stability. google.com |
| 1980s | Development of processes using macro-reticular sulfonic acid cation exchange resins as catalysts. google.com | Allowed for esterification under mild conditions, yielding high-purity esters and enabling the use of a wide variety of alcohols. google.com |
| 1990s | Use of neopentanoate esters, specifically isoarachidyl neopentanoate, as cosmetic emollients in sunscreen products. google.com | Demonstrated the unexpected benefits of these esters in cosmetic science, such as enhancing Sun Protection Factor (SPF) values. google.com |
Scope and Significance in Contemporary Research Paradigms
In modern applications, this compound is primarily utilized as a functional ingredient in the cosmetic and pharmaceutical industries. ontosight.ai Its significance lies in its multifunctional nature as an emollient, conditioning agent, and texture enhancer. paulaschoice.co.zalesielle.com The compound is a liquid that imparts a silky, smooth, and non-oily feel to formulations, improving their spreadability and sensory appeal. paulaschoice.co.zaatamanchemicals.com
Table 2: Research Findings on this compound's Properties and Applications
| Property | Research Finding | Application in Chemical Science |
| Emollience | Forms a protective, non-occlusive layer on the skin, preventing moisture loss and imparting a soft, smooth feel. ontosight.ailesielle.com | Used as a skin conditioning agent in moisturizers, creams, and lotions. ontosight.ai |
| Texture & Spreadability | Provides a light, silky, and non-oily feel, improving the spreadability of cosmetic preparations. paulaschoice.co.zaatamanchemicals.com | Incorporated into foundations, sunscreens, and hair care products to enhance user experience. cosmeticsinfo.orglesielle.com |
| SPF Enhancement | Can improve SPF values by effectively solubilizing and stabilizing UV filter agents. paulaschoice.co.za | Used in sunscreen formulations to boost sun protection. paulaschoice.co.zagoogle.com |
| Dispersion Agent | Exhibits noteworthy properties for dispersing powders and pigments within a fatty phase. google.com | Utilized in color cosmetics (e.g., foundations) and pressed powders to ensure homogeneity. cosmeticsinfo.orggoogle.com |
| Silicone Compatibility | Acts as an excellent agent for compatibilizing silicone-containing compounds with other materials. google.com | Enables the formulation of stable and texturally diverse products, from serums to creams. google.com |
Classification within Branched Alkyl Ester Chemistry
From a chemical standpoint, this compound is classified as a branched alkyl ester. lesielle.com This classification arises from its synthesis through the Fischer esterification of a branched-chain alcohol and a branched-chain carboxylic acid. cir-safety.org
The components are:
The Alcohol: 2-octyldodecanol, a C20 Guerbet alcohol. This is a long-chain, branched fatty alcohol.
The Acid: Neopentanoic acid (also known as pivalic acid), a C5 carboxylic acid. It is characterized by a central quaternary carbon atom, which is a hallmark of "neo" structures. google.com
The resulting molecule, this compound, belongs to the chemical group of monohydric alkyl esters. lesielle.comvulcanchem.com Its highly branched structure is directly responsible for its desirable physical properties, such as its liquid state at room temperature, low viscosity, and elegant, non-greasy feel upon application, which distinguishes it from many linear, waxy esters of similar molecular weight. atamanchemicals.comresearchgate.net
Table 3: Chemical Classification of this compound
| Attribute | Classification/Description |
| Chemical Name | 2-octyldodecyl 2,2-dimethylpropanoate |
| INCI Name | This compound specialchem.com |
| CAS Number | 59231-34-4 |
| Chemical Family | Ester specialchem.com |
| Sub-Class | Branched Alkyl Ester / Monohydric Alkyl Ester lesielle.comvulcanchem.com |
| Constituent Acid | Neopentanoic Acid (Pivalic Acid) cir-safety.org |
| Constituent Alcohol | 2-Octyldodecanol (a C20 branched-chain alcohol) cir-safety.org |
Structure
2D Structure
Properties
CAS No. |
158567-66-9 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-octyldodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-6-8-10-12-14-15-17-19-21-23(20-18-16-13-11-9-7-2)22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
InChI Key |
PTPDZZWUOHQSLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Origin of Product |
United States |
Synthesis and Derivatization Strategies
Classical Esterification Pathways: Fischer Type Methodologies
The most common and industrially established method for producing octyldodecyl neopentanoate is through Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgcerritos.edu For this compound, the specific reactants are neopentanoic acid (also known as 2,2-dimethylpropanoic acid) and 2-octyldodecanol, a C20 Guerbet alcohol. google.comnih.gov
The Fischer esterification is an equilibrium-controlled process. organic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen of the neopentanoic acid by the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The nucleophilic oxygen of the 2-octyldodecanol then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. cerritos.edu Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com
To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by one of two strategies: using a large excess of one of the reactants (usually the more cost-effective one) or by the continuous removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgorganic-chemistry.orgoperachem.com
| Parameter | Description |
| Reactants | 2-Octyldodecanol, Neopentanoic Acid |
| Catalyst | Strong Brønsted or Lewis acids (e.g., H₂SO₄, p-TsOH, BF₃). organic-chemistry.orgoperachem.com |
| Reaction Type | Reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com |
| Key Challenge | Overcoming the reaction equilibrium. |
| Equilibrium Shift Strategy | Removal of water byproduct (e.g., Dean-Stark trap) or use of excess alcohol. organic-chemistry.orgoperachem.com |
| Typical Conditions | Elevated temperatures (reflux) to facilitate the reaction and water removal. operachem.com |
Enzymatic Synthesis Approaches for Analogous Esters
In line with the principles of "Green Chemistry," enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods for producing cosmetic esters. nih.gov Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used biocatalysts for this purpose due to their broad substrate specificity, high selectivity, and ability to function under mild reaction conditions. researchgate.netnih.gov
While specific data on the enzymatic synthesis of this compound is limited in the provided results, the principles are well-established for analogous cosmetic esters. Lipase-catalyzed esterification avoids the harsh conditions and strong acid catalysts of Fischer esterification, leading to products with higher purity, better color, and less odor. researchgate.net The reactions are typically carried out in non-aqueous media, such as organic solvents or in solvent-free systems, which reverses the natural hydrolytic function of lipases and drives the equilibrium toward ester synthesis. nih.govnih.gov
Immobilized lipases, such as Lipase B from Candida antarctica (often commercialized as Novozym 435), are particularly favored as they can be easily recovered and reused, improving the economic viability of the process. researchgate.netnih.gov The high regio- and enantioselectivity of enzymes can be advantageous when working with complex substrates. nih.govmdpi.com For example, the enzymatic synthesis of cetyl ricinoleate (B1264116) resulted in a 93% yield with very few contaminants, compared to a 61% yield via chemical synthesis. ocl-journal.org This highlights the potential for producing high-quality esters analogous to this compound.
| Feature | Chemical Synthesis (Fischer) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases). researchgate.net |
| Temperature | High (often >100°C) | Mild (typically 30-70°C). nih.gov |
| Pressure | Atmospheric | Atmospheric. nih.gov |
| Byproducts | Often colored/odorous impurities | Minimal byproducts, higher purity. researchgate.netocl-journal.org |
| Selectivity | Low | High (Regio-, Enantio-, Chemoselectivity). nih.govnih.gov |
| Environmental Impact | Higher energy consumption, harsh reagents | "Green" process, biodegradable catalyst. nih.gov |
Structural Modifications and Novel this compound Derivatives
The structure of this compound can be systematically modified to create novel derivatives with tailored physical and chemical properties. As an ester of a Guerbet alcohol, its structure provides two primary avenues for modification: the alcohol moiety (2-octyldodecanol) and the acid moiety (neopentanoic acid). aocs.org
Research into Guerbet alcohol esters demonstrates that varying the carboxylic acid component is a practical strategy for creating new molecules. researchgate.net For instance, esterifying 2-octyldodecanol with different monobasic or dibasic acids would yield a series of novel esters. aocs.orgresearchgate.net
Esterification with other fatty acids: Reacting 2-octyldodecanol with other short, medium, or long-chain fatty acids could modify the ester's viscosity, lubricity, and feel on the skin.
Esterification with dicarboxylic acids: The reaction with dicarboxylic acids (e.g., adipic acid, sebacic acid) could produce di-esters, where two Guerbet alcohol molecules are linked by the diacid. Such molecules would have a significantly higher molecular weight, likely resulting in higher viscosity and different film-forming properties. aocs.org
These structural modifications directly impact the performance properties of the resulting ester. Branching in the alcohol or acid chain is known to lower the melting and pour points of the compound, which is a desirable characteristic for maintaining fluidity at low temperatures. researchgate.netcardiff.ac.uk Conversely, increasing the total carbon chain length generally leads to an increase in viscosity and flash point. windows.net Therefore, by strategically selecting different acid partners for 2-octyldodecanol, a range of novel derivatives could be synthesized with properties optimized for specific applications in lubricants, cosmetics, or other industrial fields.
| Modification Strategy | Reactants | Potential Derivative | Expected Property Change |
| Acid Moiety Variation | 2-Octyldodecanol + Lauric Acid | 2-Octyldodecyl Laurate | Increased molecular weight, altered emolliency. |
| Di-Ester Formation | 2 x 2-Octyldodecanol + Adipic Acid | Di(2-octyldodecyl) Adipate (B1204190) | Significantly higher viscosity, potential film-former. |
| Guerbet Acid Ester | 2-Octyldodecanol + Guerbet Acid | Di-Guerbet Ester | High molecular weight, unique lubrication properties. aocs.org |
Interfacial and Colloidal Science of Octyldodecyl Neopentanoate Systems
Role in Emulsion Stabilization Mechanisms
As a branched-chain ester, octyldodecyl neopentanoate plays a multifaceted role in the stabilization of emulsions, which are mixtures of immiscible liquids like oil and water.
The stability of an emulsion is critically dependent on the properties of the interfacial film that forms around the dispersed droplets. ijirss.com This film acts as a barrier, preventing the droplets from coalescing. ijirss.com Emollients like this compound, as part of the oil phase, can influence the formation and characteristics of this film. While direct studies detailing the specific interfacial film properties in the presence of this compound are not extensively available in the public domain, its chemical structure—a bulky, branched-chain ester—suggests it can contribute to steric stabilization. Steric repulsion is a mechanism where the adsorbed layers of non-ionic surfactants or polymers on the droplet surface prevent close approach and coalescence. ijirss.com The large, branched structure of this compound can enhance this effect when integrated into the interfacial layer alongside surfactants, creating a robust and resilient film.
The effectiveness of the interfacial film is also related to the interfacial tension (IFT) between the oil and water phases. Surfactants are primary in reducing IFT, but the nature of the oil phase can modulate their efficiency. ijirss.com The polarity and molecular structure of esters like this compound affect how they pack with surfactant molecules at the interface, thereby influencing the film's viscosity and elasticity.
The droplet size and its distribution are critical parameters for the long-term stability of an emulsion. ijirss.com Emulsions with smaller and more uniform droplet sizes are generally more kinetically stable, meaning they resist changes like creaming, flocculation, and coalescence over time. ijirss.comkinampark.com this compound's role as a good dispersant for inorganic materials suggests its utility in achieving fine dispersions, which can translate to smaller droplet sizes in emulsions. cosmeticsbusiness.comgoogle.com
The kinetic stability of an emulsion is its ability to resist changes in the number and arrangement of droplets over a storage period. ijirss.com The inclusion of this compound in the oil phase can contribute to this stability. A patent for titanium dioxide dispersions notes that using this compound allows for the formation of a stable dispersion without a separate dispersing agent, which is indicative of its strong stabilizing properties. google.com This stability is crucial for preventing the breakdown of the emulsion through processes like Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones. kinampark.com
Table 1: Factors Influencing Emulsion Droplet Size and Stability
| Factor | Influence on Emulsion Properties | Relevance of this compound |
| Interfacial Tension | Lower tension facilitates the formation of smaller droplets. ijirss.com | As part of the oil phase, it can influence surfactant packing and effectiveness. |
| Viscosity of Phases | Higher viscosity of the continuous phase can slow down droplet movement, hindering coalescence and creaming. ijirss.com | Can modify the oil phase viscosity. |
| Droplet Size Distribution | A narrow distribution with small droplets enhances kinetic stability. ijirss.comkinampark.com | Its dispersant properties can contribute to achieving a finer droplet size. cosmeticsbusiness.comgoogle.com |
| Interfacial Film | A strong, viscoelastic film prevents droplet coalescence. ijirss.com | Its bulky structure may contribute to a sterically stabilized and robust film. |
This table provides a generalized overview. Specific quantitative data for this compound's direct impact on these parameters is limited in publicly available research.
This compound exhibits broad compatibility with both organic and inorganic active ingredients, which extends to its interaction with a wide range of surfactants and emulsifiers. knowde.comulprospector.com Its chemical structure allows it to act as an effective solvent and solubilizer for many cosmetic ingredients, including commonly used UV filters. cosmeticsbusiness.compaulaschoice.se This solubilizing effect is crucial for preventing the crystallization of active ingredients and ensuring the homogeneity of the formulation.
A notable characteristic of this compound is its excellent stability in emulsions with an acidic pH. inci.guideci.guidealfa-chemistry.com This property is particularly valuable in personal care formulations that are often formulated at a pH that matches the skin's natural acidic mantle (typically pH 4.5-5.5). Many esters can be prone to hydrolysis under acidic or alkaline conditions, which would break them down into their constituent alcohol and carboxylic acid, thereby compromising the emulsion's stability and sensory properties. The stability of this compound in acidic environments ensures the integrity and longevity of the final product. knowde.comulprospector.com
Dispersant Properties in Particulate Systems
Beyond its role in liquid-liquid emulsions, this compound is highly effective in solid-in-liquid dispersions, particularly with inorganic materials.
This compound is recognized for its excellent wetting properties for inorganic pigments and powders, such as titanium dioxide and zinc oxide, which are commonly used as physical UV filters in sunscreens. cosmeticsbusiness.comknowde.comknowde.com Wetting is the initial step in the dispersion process, where the liquid (the ester) displaces air from the surface of the solid particles. Good wetting is essential for achieving a uniform and stable dispersion of the particles within the oil phase of a cosmetic product.
A patent highlights that this compound can form a stable dispersion with microfine titanium dioxide without the need for an additional dispersing agent. google.comgoogle.com This indicates strong affinity and effective wetting of the pigment surface by the ester. The ability to thoroughly wet and de-agglomerate pigment particles is critical for the efficacy of sunscreens, as it ensures a uniform film on the skin, providing consistent UV protection. google.com It is also used as a binder in pressed powder formulations, further demonstrating its utility in particulate systems. knowde.cominci.guidealfa-chemistry.com Its dispersant properties have also been noted for other powders used in cosmetics. google.com
Table 2: Applications of this compound in Particulate Systems
| Application | Function of this compound | Benefit | Supporting Evidence |
| Sunscreen Formulations | Wetting agent and dispersant for inorganic UV filters (Titanium Dioxide, Zinc Oxide). | Ensures uniform dispersion, prevents agglomeration, improves SPF efficacy. | cosmeticsbusiness.comgoogle.compaulaschoice.se |
| Pressed Powder Cosmetics | Binder and emollient. | Enhances product stability and application feel. | knowde.cominci.guidealfa-chemistry.com |
| General Pigmented Products | Dispersion aid for various pigments. | Achieves homogeneous color and texture. | google.com |
Mechanisms of Particle Dispersion and Agglomeration Prevention
This compound is recognized for its ability to facilitate the dispersion of solid particles, such as pigments and inorganic sunscreens, within a liquid phase and to prevent their subsequent agglomeration. google.comgoogle.compaulaschoice.com This is crucial for achieving uniform color in makeup products and ensuring the efficacy and aesthetic acceptability of sunscreens. google.com
The primary mechanisms by which this compound achieves this are:
Wetting: It acts as an effective wetting agent, reducing the interfacial tension between the solid particles and the liquid medium. vulcanchem.comknowde.com This allows the liquid to spread more easily over the particle surfaces, displacing trapped air and facilitating the initial separation of particle clusters.
Steric Hindrance: The branched structure of this compound provides a steric barrier around the dispersed particles. Once adsorbed onto the particle surface, the bulky alkyl chains extend into the surrounding medium, creating a physical barrier that prevents particles from approaching each other closely enough to aggregate.
A key application of this property is in sunscreen formulations containing metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO2). google.compaulaschoice.co.ukincidecoder.comgoogle.compaulaschoice.se These inorganic UV filters have a natural tendency to agglomerate, which can reduce their effectiveness and create an undesirable white cast on the skin. google.comincidecoder.com this compound aids in deagglomerating these particles and maintaining a fine, uniform dispersion, which can enhance the Sun Protection Factor (SPF) of the product. google.compaulaschoice.co.ukpaulaschoice.seci.guideinci.guide
Research has shown that dispersions of titanium dioxide in this compound, achieved through methods like milling or ultrasonic mixing, result in reduced particle sizes and improved SPF properties without the need for a separate dispersing agent. google.com However, some studies have indicated that in certain systems, this compound may demonstrate a degree of separation after centrifugation compared to other dispersants. googleapis.com
The effectiveness of this compound in dispersing pigments is also a critical factor in the formulation of color cosmetics, ensuring smooth application and uniform color distribution.
Binding Functionality in Solid Formulations
In addition to its role in liquid dispersions, this compound serves as an effective binder in pressed powder formulations. knowde.comci.guideinci.guidealfa-chemistry.com This functionality is essential for the physical integrity and performance of products such as eyeshadows, blushes, and foundations.
The binding mechanism of this compound in these systems is attributed to its ability to:
Adhere to Powder Particles: Its chemical nature allows it to coat and adhere to the surfaces of the powder particles, which can include a variety of pigments and fillers.
Form Cohesive Bridges: Upon compaction, the liquid ester forms cohesive bridges between the solid particles, holding the powder matrix together and preventing it from crumbling.
Compatibilization of Immiscible Phases
This compound exhibits excellent compatibilizing properties, enabling the formation of stable and homogeneous mixtures from otherwise immiscible components. This is particularly valuable in cosmetic formulations that often combine ingredients with vastly different chemical properties, such as silicones and hydrocarbons.
Co-solvent Functionality for Silicone and Hydrocarbon Systems
A significant attribute of this compound is its ability to act as a co-solvent for silicone-containing compounds and hydrocarbon-based materials. google.com Silicones, prized for their unique sensory properties, are often incompatible with hydrocarbon oils and waxes commonly used in cosmetics. This incompatibility can lead to phase separation, resulting in an unstable and aesthetically unpleasing product.
This compound can effectively bridge this compatibility gap. google.com It has been shown to be compatible with a wide range of silicone compounds, including dimethicone and phenyl trimethicone. google.com By incorporating this compound into the formulation, it is possible to create homogeneous and stable anhydrous compositions containing both silicones and hydrocarbons. google.com This allows formulators to combine the desirable properties of both classes of ingredients, such as the silky feel of silicones and the moisturizing properties of hydrocarbons. google.com
For instance, a homogeneous solution can be achieved in a mixture of silicone-containing compounds that would otherwise be inhomogeneous, both macroscopically and microscopically, in the absence of this compound. google.com This co-solvent functionality is crucial for creating products with good cosmetic properties and a pleasant sensory experience, avoiding the dry sensation that can sometimes be associated with silicone-heavy formulations. google.com
Homogenization of Polymeric and Resinous Compounds
The compatibilizing effect of this compound extends to the homogenization of polymeric and resinous compounds within a cosmetic formulation. google.com It can act as a solvent or plasticizer for certain resins and polymers, aiding in their incorporation into a product. knowde.com
The use of this compound can also be beneficial in formulations containing film-forming polymers, helping to create a stable and uniform product.
Rheological Characterization and Mechanical Behavior of Octyldodecyl Neopentanoate Containing Formulations
Viscoelastic Properties and Flow Dynamics
The viscoelastic nature of topical formulations is paramount, dictating how they behave both at rest (e.g., in a container) and under stress (e.g., during application). These properties are largely governed by the internal structure of the formulation, which is often a complex emulsion system.
Formulations containing Octyldodecyl Neopentanoate typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior windows.netgoogle.com. This means their viscosity decreases as the applied shear rate increases. This property is highly desirable in cosmetic products windows.netnih.gov.
At Rest (Low Shear): In the container or immediately upon application, the formulation maintains a high viscosity. This is due to the entangled network of polymers, surfactants, and the dispersed oil droplets (including this compound) nih.gov. This high viscosity contributes to the product's physical stability, preventing phase separation.
During Application (High Shear): When the product is rubbed onto the skin, a high shear rate is applied. This action disentangles the polymer chains and aligns the components in the direction of the shear, causing a significant drop in viscosity nih.govresearchgate.net. This shear-thinning behavior is what gives the product its characteristic spreadability and smooth feel during application researchgate.net.
The rate of viscosity reduction under shear influences the ease of application. A formulation that thins quickly with minimal effort provides a perception of lightness and effortless glide, a sensory characteristic often enhanced by emollients like this compound rheologylab.com.
Table 1: Illustrative Viscosity Profile of a Cream Formulation This table presents hypothetical data to illustrate the shear-thinning concept.
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) of Base Formulation | Apparent Viscosity (Pa·s) with this compound |
|---|---|---|
| 0.1 | 150 | 135 |
| 1 | 80 | 70 |
| 10 | 25 | 20 |
| 100 | 8 | 6 |
Yield stress is the minimum amount of stress required to initiate flow in a material that behaves like a solid at rest rheologylabs.comthermofisher.comazom.com. For cosmetic creams and lotions, this parameter is crucial for several performance aspects:
Product Stability: A sufficiently high yield stress prevents the formulation from flowing under the force of gravity, ensuring it remains stable on the shelf and does not drool from its container rheologylabs.comazom.com. It indicates the strength of the internal, three-dimensional network researchgate.netazom.com.
Dispensing and Application: The yield stress must be overcome to squeeze the product from a tube or pump it from a bottle. A well-designed formulation has a yield stress that is high enough for stability but low enough to be easily overcome by the consumer rheologylab.com.
Initial Feel: It influences how the product holds its shape on the finger before application.
The rheological properties of formulations are not constant and can be significantly affected by temperature rsc.orgnih.gov. This is a critical consideration for product stability during shipping and storage, as well as for performance at skin temperature.
Generally, for cosmetic emulsions, viscosity decreases as temperature increases nih.govdiva-portal.org. This is due to increased molecular motion, which weakens the intermolecular interactions that form the product's structure rsc.org. For a formulation containing this compound, temperature changes can affect:
Viscosity: A cream may feel thicker and more difficult to spread when cold, while becoming thinner at body temperature. The complex viscosity (η*) of a formulation can decrease significantly with a rise in temperature nih.govdiva-portal.org.
Structural Stability: Extreme temperature fluctuations can induce phase transitions or destabilize the emulsion, potentially leading to separation of the oil and water phases. The viscoelastic moduli, the storage modulus (G') representing solid-like behavior and the loss modulus (G'') representing liquid-like behavior, are temperature-dependent. The glass transition temperature (Tg) or melting temperature (Tm) can be identified at the crossover point where G' = G'' anton-paar.com.
Analyzing the temperature sweeps using dynamic oscillatory rheology helps formulators predict and mitigate potential stability issues, ensuring the product maintains its desired texture and performance across a typical range of temperatures.
Impact on Formulation Microstructure
The macroscopic rheological behavior of an emulsion is a direct consequence of its microscopic structure, particularly the size, distribution, and interaction of the dispersed phase droplets azom.comnih.govmdpi.com. The inclusion of this compound as part of the oil phase directly influences this microstructure.
A finer, more uniform droplet size distribution generally leads to:
Enhanced Stability: Smaller droplets are less prone to coalescence and creaming, leading to a longer shelf life.
Improved Texture: Formulations with smaller droplets often feel smoother and less greasy.
Modified Rheology: The packing of a large number of small droplets creates a more robust network, which can increase viscosity and yield stress compared to a system with larger, less uniform droplets.
Table 2: Hypothetical Droplet Size in Emulsions with Different Oil Phases This table presents illustrative data on how oil phase composition can affect microstructure.
| Oil Phase Composition | Mean Droplet Diameter (μm) | Polydispersity Index (PDI) |
|---|---|---|
| 15% Mineral Oil | 5.2 | 0.45 |
| 15% Caprylic/Capric Triglyceride | 3.8 | 0.31 |
| 15% this compound | 3.1 | 0.25 |
Correlation with Macro-Scale Material Performance in Complex Systems
Ultimately, the rheological and microstructural properties of a formulation are only important in how they translate to the end-user experience and product efficacy azom.com. There is a strong correlation between these scientific measurements and the perceived performance of a cosmetic product.
Spreadability and Skin Feel: The shear-thinning behavior directly correlates with how easily a product spreads. The low viscosity at high shear rates allows for a smooth application, while the specific properties of emollients like this compound contribute to a desirable after-feel, such as softness without excessive oiliness lesielle.comsemanticscholar.org.
Absorption and Film Formation: The microstructure, particularly droplet size, can influence how the product deposits on the skin and how the active ingredients are delivered. The emollient itself forms a conditioning layer on the skin's surface lesielle.com.
Product Stability and Appearance: The yield stress and viscoelastic properties are direct indicators of a product's ability to maintain its structure and appearance over time and under various conditions nih.gov. A formulation with a robust internal network, influenced by its components, will resist separation and maintain its intended texture.
Spectroscopic and Advanced Analytical Methodologies for Octyldodecyl Neopentanoate in Applied Systems
Infrared Spectroscopy (FTIR, ATR-FTIR) for Molecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of a sample. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify functional groups and study molecular interactions. nih.gov Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for analyzing the surfaces of liquid or solid samples with minimal preparation. nih.gov
Analysis of Functional Group Conformation within Formulations
In the context of formulations containing octyldodecyl neopentanoate, FTIR spectroscopy can provide valuable insights into the conformational state of its ester and alkyl functional groups. The ester carbonyl group (C=O) is particularly sensitive to its local environment. Changes in the position and shape of the carbonyl stretching band can indicate interactions with other formulation components.
Key vibrational modes for this compound include:
C-H Stretching: Strong absorptions typically observed in the 2850-3000 cm⁻¹ region, characteristic of the long alkyl chains.
C=O Stretching: A prominent band for the ester carbonyl group, generally found between 1735-1750 cm⁻¹. The exact position can shift due to hydrogen bonding or other intermolecular interactions. upi.edu
C-O Stretching: Absorptions related to the ester C-O linkage, typically appearing in the 1100-1300 cm⁻¹ range.
Interactions with polar ingredients in a formulation, such as water or glycols, may lead to a slight red-shift (shift to lower wavenumber) of the C=O stretching band, indicating hydrogen bonding. Conversely, incorporation into a non-polar matrix would result in a spectrum characteristic of a less constrained environment.
Table 1: Representative FTIR Peak Shifts for this compound in Different Solvent Environments
| Functional Group | Wavenumber (cm⁻¹) in Non-Polar Solvent | Wavenumber (cm⁻¹) in Polar Solvent | Interpretation of Shift |
|---|---|---|---|
| C=O Stretch | ~1745 | ~1738 | Red-shift indicates hydrogen bonding with polar solvent molecules. |
| C-O Stretch | ~1160 | ~1155 | Minor shift due to changes in the polarity of the microenvironment. |
Note: The data in this table is illustrative and represents typical shifts observed for esters in different solvent environments.
Studies on Intercellular Lipid Organization in Model Biomaterials
The stratum corneum, the outermost layer of the skin, has a highly organized intercellular lipid structure that is crucial for its barrier function. nih.gov Emollients like this compound are applied to modulate this barrier and improve skin hydration. ATR-FTIR can be used to study the effects of this compound on the organization of model skin lipid systems.
The frequency of the CH₂ symmetric and asymmetric stretching vibrations (around 2850 and 2920 cm⁻¹, respectively) is sensitive to the conformational order of lipid alkyl chains. In highly ordered, all-trans lipid structures, these peaks appear at lower wavenumbers. A shift to higher wavenumbers indicates a more disordered or fluid state. By treating model lipid membranes with this compound and monitoring these vibrational frequencies, it is possible to quantify its fluidizing effect on the lipid barrier. basf.com
Advanced Characterization Techniques in Colloidal Systems
This compound is frequently a component of the oil phase in emulsions and other colloidal dispersions. The stability and efficacy of these formulations depend on the size and stability of the dispersed droplets or particles.
Analytical Centrifugation for Dispersion Stability Assessment
Analytical centrifugation is a powerful technique for assessing the stability of emulsions and suspensions by subjecting them to a centrifugal force, which accelerates destabilization processes like creaming, sedimentation, and coalescence. bjmu.edu.cnnih.gov Modern instruments use light transmission and scattering detectors to monitor the clarification or sedimentation profiles across the sample length in real-time.
For an oil-in-water emulsion containing this compound in the oil phase, analytical centrifugation can quantify the rate of creaming (the upward movement of oil droplets). By analyzing the transmission profiles over time at different centrifugal forces, a stability index can be calculated, allowing for rapid comparison of different formulations. This technique can effectively predict the long-term shelf-life of a product by accelerating instability mechanisms. researchgate.net
Dynamic Light Scattering for Particle and Droplet Sizing
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of sub-micron particles and droplets in a liquid. usp.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size. usp.org
In the context of nanoemulsions or microemulsions where this compound is a key component of the dispersed phase, DLS is essential for quality control and formulation development. It provides information on the average hydrodynamic diameter of the droplets and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI is generally indicative of a more uniform and stable emulsion.
Table 3: Illustrative DLS Data for a Nanoemulsion Containing this compound
| Formulation Parameter | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| Optimized Surfactant Concentration | 150 | 0.15 | Monodisperse and stable nanoemulsion. |
Note: This data is representative of typical DLS measurements for nanoemulsions and serves to illustrate the application of the technique.
Surface and Interfacial Tension Measurements
Surface and interfacial tension are critical physicochemical parameters in the formulation of applied systems, such as cosmetic emulsions. They govern phenomena including emulsion stability, wetting, and the sensory characteristics of a product upon application. The surface tension of an emollient like this compound can influence its spreadability on a surface, while the interfacial tension between the oil phase (containing the ester) and the water phase is fundamental to the formation and long-term stability of an emulsion. Generally, emollients with lower surface tension tend to spread more easily. cosmeticsandtoiletries.com
Several analytical methods are employed to measure these properties. Common techniques for determining static or equilibrium surface tension include the Wilhelmy plate method, the du Noüy ring method, and pendant drop shape analysis. tegewa.deebatco.com The pendant drop method is a powerful technique where the shape of a droplet of a liquid hanging from a needle is analyzed. ebatco.comebatco.com Based on the drop's geometry, which is governed by the balance between gravitational forces and surface tension, the surface or interfacial tension can be calculated using the Young-Laplace equation. ebatco.com This method is advantageous as it requires only a small sample volume. ebatco.com
While specific surface tension data for this compound is not extensively published in readily available literature, analysis of structurally similar emollient esters provides insight into its expected properties. For instance, a study using the pendant drop method measured the surface tension of various esters, demonstrating a correlation between molecular structure, viscosity, and surface tension. cosmeticsandtoiletries.com Esters with lower viscosity and molecular weight, such as diisopropyl adipate (B1204190) and isodecyl neopentanoate, exhibited lower surface tension values, which corresponded to better spreading characteristics. cosmeticsandtoiletries.com Conversely, esters with higher molecular weight and viscosity, like octyldodecyl stearoyl stearate, showed higher surface tension. cosmeticsandtoiletries.com Given that this compound is a branched-chain ester with a relatively high molecular weight (382.7 g/mol ), its surface tension would be expected to be in the medium to high range for cosmetic esters. cosmeticsandtoiletries.comnih.gov
| Emollient Ester | Viscosity (cP at 25°C) | Surface Tension (mN/m at ~22°C) | Spreading Value (mm²/10 min) |
|---|---|---|---|
| Isodecyl Neopentanoate | 15 | 29 | 787 |
| Isocetyl Stearate | 42 | 31 | 312 |
| Octyldodecyl Stearoyl Stearate | 83 | 33 | 205 |
Data sourced from a study on various emollient esters, intended to illustrate typical values for this chemical class. cosmeticsandtoiletries.com
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques used to measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. For applied systems like cosmetic emulsions, these methods are invaluable for assessing stability under the temperature fluctuations that products may encounter during shipping and storage.
Cloud Point Depression Studies
The cloud point is the temperature at which a non-ionic surfactant solution becomes turbid as it is heated. At this temperature, the surfactant begins to separate from the water, leading to phase separation, which can compromise product stability. core.ac.uk The cloud point is a critical parameter for formulations containing non-ionic surfactants, as storing them at temperatures above the cloud point can lead to instability. core.ac.uk
The cloud point of a surfactant solution can be modified by the addition of various substances, including electrolytes and organic compounds. core.ac.uk A decrease in the cloud point is referred to as cloud point depression. This phenomenon is often studied by preparing aqueous solutions of the surfactant and measuring the temperature at which turbidity appears upon controlled heating. The effect of an additive, such as this compound, would be evaluated by incorporating it into the formulation and observing the shift in the cloud point.
While this compound is primarily an oil-phase component (emollient) and insoluble in water, its presence in an emulsion can indirectly influence the phase behavior of the system. ci.guide The partitioning of surfactant molecules between the oil-water interface and the aqueous phase can be affected by the composition of the oil phase. However, the most significant effects on cloud point are typically seen with water-soluble additives that interact with the hydrophilic portions of the surfactant molecules, causing dehydration and promoting phase separation at lower temperatures. researchgate.net For example, salts can have a pronounced effect on cloud point, with different ions exhibiting varying degrees of depression. researchgate.net
| Salt Concentration (mol/L) | Cloud Point with NaCl (°C) | Cloud Point with Na₂SO₄ (°C) |
|---|---|---|
| 0.00 | 91.0 | 91.0 |
| 0.25 | 83.5 | 75.0 |
| 0.50 | 78.0 | 66.5 |
| 0.75 | 73.0 | 60.0 |
| 1.00 | 69.0 | 55.0 |
This table serves as an example of data from a cloud point depression study. The data does not involve this compound but illustrates the analytical concept. researchgate.net
Freeze-Thaw Stability Analysis
Freeze-thaw stability testing is a crucial thermal analysis technique used to simulate the potential damage to emulsions, such as creams and lotions, during transport and storage in environments with fluctuating temperatures. microchemlab.comstabilitystudies.in The process involves subjecting the product to a series of cycles between freezing and thawing temperatures to accelerate potential destabilization mechanisms. microchemlab.com A product is considered stable if it maintains its key physical and chemical properties—such as viscosity, color, phase integrity, and particle size—throughout the testing. microchemlab.com
The standard protocol for this analysis typically involves placing a sample in a controlled freezing environment (e.g., -10°C) for a set period, followed by a thawing period at room temperature (~25°C). microchemlab.com Some protocols may also include a high-temperature step (e.g., 45°C) to further stress the system. microchemlab.com This cycle is repeated multiple times, and the sample is evaluated for any signs of instability, including:
Phase Separation: The breaking of the emulsion into distinct oil and water layers.
Crystallization: The formation of ice crystals or crystallization of oil-phase components, which can physically damage the interfacial film surrounding the droplets. microchemlab.comnih.gov
Changes in Viscosity: An increase or decrease in thickness.
Graininess: The formation of a gritty texture due to particle agglomeration.
| Step | Condition | Duration |
|---|---|---|
| 1 | Freeze | -10°C for 24 hours |
| 2 | Thaw | Room Temperature (~25°C) for 24 hours |
| 3 | Heat (Optional) | 45°C for 24 hours |
| 4 | Stabilize (Optional) | Room Temperature (~25°C) for 24 hours |
| The entire sequence constitutes one cycle, which is typically repeated 3-5 times. |
Protocol based on standard industry practices for cosmetic product stability testing. microchemlab.com
Film Formation and Surface Modification Properties of Octyldodecyl Neopentanoate
Mechanism of Film Formation on Substrates
Octyldodecyl neopentanoate is a synthetic emollient ester that functions as a film-forming agent. paulaschoice.co.ukpaulaschoice.com Its hydrophobic nature and low volatility are key to its ability to form a protective barrier on substrates like skin. ontosight.ai The process of film formation generally involves the application of a product in a liquid carrier. As the carrier, which may be water or a more volatile solvent, evaporates, the non-volatile components are left behind. specialchem.com this compound, being a liquid with a high molecular weight and low volatility, remains on the surface and spreads out to form a continuous, uniform film. ontosight.ai
The formation of this film is influenced by several physicochemical interactions, including the interfacial tension between the polymer and the surrounding medium (air and water) and capillary forces that arise as the carrier evaporates. specialchem.com The branched-chain structure of this compound contributes to its distinct physical properties, allowing it to create a smooth texture and a silky feel on the surface. paulaschoice.co.ukontosight.ai Its ability to form a film is also related to its spreading characteristics. While direct data on this compound's spreading value is limited, studies on similar esters show a correlation between lower viscosity and better spreading capabilities. cosmeticsandtoiletries.com As a liquid emollient, it spreads easily, contributing to the formation of a homogenous film. incidecoder.com
The primary mechanism involves the deposition of this hydrophobic ester onto a surface. Once applied, it creates a water-resistant layer that helps to prevent moisture loss from the substrate, a key function in skincare products. ontosight.ai This film is not just a simple coating but an integrated layer that modifies the surface texture, providing a smooth and soft finish. paulaschoice.co.ukpaulaschoice.se
Influence on Coating and Barrier Properties of Applied Layers
This compound significantly enhances the properties of the coatings in which it is used. Its primary influence is the formation of a protective and viscous barrier on the skin. ontosight.aialzointernational.comknowde.com This barrier function is crucial in skincare formulations, where it helps to reduce moisture loss and protect the skin from external factors.
Furthermore, this compound possesses noteworthy properties as a dispersant for powders and pigments. alzointernational.comgoogle.comspecialchem.com This ensures that solid particles, such as titanium dioxide and zinc oxide used in sunscreens, are evenly distributed throughout the fatty phase of a product. knowde.comgoogle.com This homogenous dispersion leads to a more uniform coating, which is critical for consistent color in makeup and reliable protection in sun care products. google.com
An interesting aspect of its influence on coating properties is its ability to improve the Sun Protection Factor (SPF) of sunscreens. paulaschoice.co.ukpaulaschoice.se This is attributed to its effectiveness as a solubilizing and stabilizing agent for many UV filters, including inorganic ones like titanium dioxide and zinc oxide. paulaschoice.co.ukpaulaschoice.sespecialchem.com By keeping these active ingredients properly dispersed and solubilized, it enhances their efficacy in absorbing or blocking UV radiation.
| Property Influenced | Effect of this compound | Primary Function |
| Barrier Function | Forms a protective, viscous barrier on the skin. ontosight.aialzointernational.comknowde.com | Reduces moisture loss, provides protection. ontosight.ai |
| Texture & Feel | Lends a silky, smooth, and non-oily finish. paulaschoice.co.ukalzointernational.comgoogle.com | Enhances cosmetic elegance and user experience. |
| Pigment Dispersion | Acts as an excellent wetter and dispersant for powders. knowde.comgoogle.com | Ensures homogenous distribution of pigments/powders. google.com |
| SPF Efficacy | Improves SPF values in sunscreen formulations. paulaschoice.co.ukpaulaschoice.se | Solubilizes and stabilizes UV filters. paulaschoice.co.ukspecialchem.com |
| Stability | Adds stability in emulsions with an acidic pH. alzointernational.comknowde.com | Maintains product integrity. |
Interactions with Other Film-Forming Agents
This compound demonstrates excellent compatibility and synergistic interactions with a variety of other film-forming agents, particularly silicones and polymers. google.com Its chemical structure makes it a highly effective agent for compatibilizing silicone-containing compounds with each other and with hydrocarbon-based ingredients. google.com
Research has shown that it can effectively solubilize silicone gums in silicone oils, preventing precipitation and ensuring a homogeneous composition. google.com This is a significant advantage in creating stable formulations with desirable textures. For instance, it can solubilize a high molecular weight hydroxyl-terminated polydimethylsiloxane (B3030410) gum in a silicone oil, a task that similar esters fail to accomplish. google.com
In addition to silicones, this compound is used as a solvent and plasticizer for polymeric film-formers. A notable example is its use with acrylic polymers. One commercial film-forming ingredient consists of a copolymer (Poly(isobornyl methacrylate-co-isobornyl acrylate-co-isobutyl acrylate-co-acrylic acid)) dissolved in a 50% concentration of this compound. google.com In this capacity, it acts as a carrier and plasticizer for the polymer, enabling the formation of a flexible and durable film upon application.
It also functions as an effective binder in pressed powder formulations, helping the product to adhere to the skin. alzointernational.comknowde.com Its role as a pigment wetter means it facilitates the incorporation of solid particles into the formulation, which is essential for creating color cosmetics and mineral sunscreens that form a film on the skin. knowde.comspecialchem.com
| Interacting Agent | Nature of Interaction | Resulting Benefit |
| Silicone Gums (e.g., Polydimethylsiloxane) | Solubilizer, Compatibilizer google.com | Prevents precipitation, creates homogenous and stable silicone-based formulas. google.com |
| Acrylic Copolymers | Solvent, Plasticizer google.com | Enables the use of solid polymers in liquid form, creating flexible films. google.com |
| Powders/Pigments (e.g., Titanium Dioxide, Zinc Oxide) | Dispersant, Wetter, Binder alzointernational.comknowde.comgoogle.com | Ensures uniform dispersion, improves adhesion and film homogeneity. google.com |
| Hydrocarbon Compounds | Compatibilizer google.com | Allows for the stable combination of silicone and hydrocarbon ingredients. google.com |
Molecular Interactions and Structure Function Relationships
Molecular Design Principles for Optimized Performance in Specific Applications
The specific performance characteristics of octyldodecyl neopentanoate as an emollient, solvent, and dispersing agent are a direct result of its carefully designed molecular architecture. The structure is an ester of a branched-chain C20 alcohol (octyldodecanol) and neopentanoic acid. This design imparts a unique combination of properties that are optimized for cosmetic and topical pharmaceutical applications.
The long, branched octyldodecyl alcohol portion of the ester is a key contributor to its emollient properties. This significant hydrocarbon chain provides lubricity and a substantive feel on the skin, forming a non-occlusive film that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. The branching of the alkyl chain is a critical design element that lowers the melting point of the ester, ensuring it remains a liquid with desirable flow properties at room temperature. This branching also disrupts the close packing of the molecules, which contributes to a lighter, less greasy skin feel compared to linear long-chain esters.
The neopentanoate group, with its sterically hindered quaternary alpha-carbon, plays a crucial role in the ester's stability and sensory profile. This bulky group provides significant steric shielding to the ester linkage, enhancing its hydrolytic stability, which is particularly important in formulations with a wide pH range. This steric hindrance also contributes to the compound's low freezing point and excellent spreadability, preventing the formulation from feeling heavy or tacky on the skin. The combination of the branched alcohol and the bulky acid moiety results in an ester with a unique "cushiony" and silky feel, which is highly sought after in cosmetic formulations.
In sunscreen applications, the molecular design of this compound contributes to improved Sun Protection Factor (SPF). Its good solvency for organic UV filters ensures they are fully dissolved and evenly dispersed in the formulation, leading to a more uniform and effective protective film on the skin.
Intermolecular Forces Governing Interactions in Binary and Multicomponent Systems
The interactions of this compound in both simple and complex systems are governed by a combination of intermolecular forces, primarily London dispersion forces and dipole-dipole interactions. As an ester, it possesses a polar carbonyl group (C=O) which allows for dipole-dipole interactions with other polar molecules. However, the majority of the molecule is composed of nonpolar hydrocarbon chains.
This dual nature allows for effective interaction with a wide range of cosmetic and pharmaceutical ingredients. The extensive nonpolar alkyl chains lead to strong van der Waals forces, making it highly miscible with other nonpolar substances like silicone fluids (e.g., dimethicone and cyclomethicone). The large, branched structure of the octyldodecyl group can effectively interact with the siloxane backbone of silicones, leading to excellent compatibility and the ability to act as a co-solvent for silicones that are otherwise incompatible with each other. This compatibility is crucial for formulating products with the desirable slip and sensory feel characteristic of silicone-based products.
Theoretical Modeling and Simulation Approaches for Predicting Behavior
While specific theoretical modeling and simulation studies on this compound are not extensively available in the public domain, the behavior of cosmetic esters and emollients is an area of active research using computational methods. Molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the behavior of these molecules in formulations and their interactions with the skin.
MD simulations can be employed to model the behavior of this compound at the molecular level. These simulations can provide insights into how the molecule arranges itself on a model of the skin's surface, the stratum corneum. This can help in understanding its emollient action, its influence on skin barrier function, and its potential to enhance the penetration of active ingredients. For instance, simulations could predict the orientation of the ester at the skin interface and how its branched structure disrupts the lipid organization of the stratum corneum.
QSPR models can be used to correlate the molecular structure of emollients like this compound with their macroscopic properties, such as spreadability, viscosity, and sensory feel. By analyzing a database of esters with varying chain lengths, branching, and ester groups, these models can predict the sensory characteristics of a new molecule based on its structural features. This predictive capability is invaluable in the early stages of formulation development, allowing for the virtual screening of potential emollients to achieve a desired skin feel without the need for extensive experimental sensory panel testing.
Computational fluid dynamics (CFD) is another theoretical approach that can be used to model the spreading behavior of cosmetic formulations containing this compound. By simulating the flow of the product on a surface, CFD can help in optimizing the rheological properties of the formulation for better application and a more elegant feel.
Role as a Solvent for Active Pharmaceutical Ingredients and UV Filters
This compound is a highly effective solvent for a variety of lipophilic active pharmaceutical ingredients (APIs) and organic UV filters. Its large, nonpolar structure, coupled with the presence of a polar ester group, allows it to dissolve compounds that have poor solubility in water or more polar oils. This is particularly important for the formulation of sunscreens and topical drug delivery systems.
For topical pharmaceutical products, this compound can act as a solubilizing agent for poorly water-soluble drugs, enhancing their delivery into the skin. Its ability to dissolve these actives allows for the formulation of clear, aesthetically pleasing gels and lotions. For example, it is known to be a good solvent for salicylic (B10762653) acid, a common API in acne treatments.
Table 1: Solubility of Common UV Filters in Various Solvents
| UV Filter | This compound ( g/100g ) (estimated) | Octocrylene ( g/100g ) | Octinoxate (B1216657) ( g/100g ) |
| Avobenzone | >20 | ~24 | ~26 |
| Oxybenzone | >15 | - | - |
| Octinoxate | Miscible | Miscible | Miscible |
Data for Octocrylene and Octinoxate as solvents are provided for comparison to illustrate the high solubility of Avobenzone in other cosmetic esters.
Table 2: Solubility of Selected Active Pharmaceutical Ingredients in this compound
| Active Pharmaceutical Ingredient | Solubility in Octyldodecanol ( g/100g ) |
| Salicylic Acid | 15 - 20 |
| Tretinoin | Data not available |
Data for Octyldodecanol is used as a proxy for this compound due to structural similarity and lack of direct data.
Future Directions in Octyldodecyl Neopentanoate Research
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional chemical synthesis of esters often involves high temperatures, strong acid catalysts, and organic solvents, which can lead to undesirable byproducts and a significant environmental footprint. cosmeticsandtoiletries.com Future research is increasingly focused on developing greener, more sustainable methods for producing octyldodecyl neopentanoate.
Biocatalysis, utilizing enzymes such as lipases, presents a promising alternative. researchgate.netocl-journal.org Enzymatic synthesis offers several advantages, including milder reaction conditions, high selectivity, and reduced waste generation. chemistryforsustainability.orgnih.gov Research in this area for other cosmetic esters has shown that solvent-free systems can be employed, further enhancing the environmental credentials of the process. cosmeticsandtoiletries.comnih.gov The specificity of enzymes can lead to purer products with improved color and odor profiles, which is highly desirable for cosmetic applications. researchgate.net
Future research specific to this compound would likely focus on:
Enzyme Selection and Optimization: Identifying and optimizing the performance of specific lipases that are highly efficient for the esterification of neopentanoic acid and octyldodecanol.
Process Intensification: Investigating the use of techniques such as ultrasonication and microwave irradiation to enhance reaction rates and yields in enzymatic synthesis. researchgate.net
Solvent-Free Systems: Developing robust solvent-free reaction systems to minimize environmental impact and improve process efficiency. cosmeticsandtoiletries.com
| Synthesis Route | Key Advantages | Research Focus for this compound |
| Biocatalysis (Enzymatic) | Milder conditions, high selectivity, reduced byproducts, potential for solvent-free process. cosmeticsandtoiletries.comresearchgate.netchemistryforsustainability.org | Screening for optimal lipases, process optimization (temperature, substrate ratio), development of immobilized enzyme systems for reusability. |
| Green Chemistry Catalysis | Use of non-toxic, reusable catalysts, improved atom economy. labmanager.com | Development of solid acid catalysts or other heterogeneous catalysts to replace traditional strong acids. |
Exploration of Advanced Material Design for Targeted Applications
The properties of this compound as an emollient make it a candidate for incorporation into advanced material designs for targeted applications, particularly in topical and transdermal delivery systems.
One area of exploration is the use of this compound in the formulation of stimuli-responsive emulsions. rsc.org Pickering emulsions, stabilized by solid particles, are known for their high stability and are being investigated for controlled release applications. rsc.orgrsc.org By incorporating this compound into the oil phase of such emulsions, it may be possible to create formulations that release active ingredients in response to specific triggers like pH or temperature.
Microencapsulation is another promising avenue. youtube.com Encapsulating this compound, either alone or with an active ingredient, could protect sensitive molecules from degradation and control their release profile. mdpi.com For instance, in a cosmetic product, microcapsules could release the emollient upon application to the skin, providing a burst of moisturization.
Future research in this domain could involve:
Stimuli-Responsive Emulsions: Formulating and characterizing Pickering emulsions containing this compound to understand their stability and release kinetics under various conditions.
Microencapsulation Systems: Developing and testing different microencapsulation techniques to create stable microparticles containing this compound for controlled release in cosmetic and potentially pharmaceutical formulations.
Phase Change Materials (PCMs): Investigating the potential of this compound as a component in organic PCMs for thermal energy storage in topical applications, providing a warming or cooling sensation. researchgate.netmdpi.com
| Advanced Material Concept | Potential Application for this compound | Research Focus |
| Stimuli-Responsive Emulsions | Controlled release of active ingredients in cosmetic or dermatological formulations. rsc.org | Formulation of pH- or temperature-responsive Pickering emulsions with an this compound oil phase. |
| Microencapsulation | Protection of active ingredients, triggered release of emollient for enhanced sensory experience. youtube.commdpi.com | Development of biodegradable polymer shells for encapsulating this compound; investigation of release mechanisms. |
| Phase Change Materials | Thermoregulating skincare products, providing warming or cooling sensations. researchgate.netherts.ac.uk | Blending this compound with other organic materials to achieve desired phase transition temperatures and latent heat storage. |
Integration with Smart and Responsive Material Systems
The field of smart materials is rapidly expanding, with applications ranging from electronics to healthcare. rsc.org Integrating this compound into these systems could lead to novel functionalities, particularly in the area of smart textiles.
Smart textiles are fabrics that can sense and react to environmental stimuli. patsnap.comtextilesinside.com One potential application is the development of textiles with thermoregulating properties. By incorporating microencapsulated phase change materials containing this compound into fabrics, it may be possible to create clothing that absorbs excess heat from the body and releases it when the temperature drops.
Another area of interest is the development of textiles with moisturizing or therapeutic properties. Microcapsules containing this compound could be embedded in the fibers of a textile and designed to rupture through friction, releasing the emollient onto the skin over time. This could have applications in medical textiles for patients with dry skin conditions or in performance apparel to reduce chafing.
Key research directions include:
Thermo-responsive Textiles: Investigating the incorporation of this compound-based PCMs into textile fibers or coatings to create fabrics with dynamic thermal regulation.
Controlled Release Fabrics: Developing methods to embed and control the release of microencapsulated this compound from textile matrices for long-lasting skin moisturization.
Wearable Sensors: Exploring the potential of this compound as a component in flexible, wearable sensors, where its dielectric properties could be utilized.
| Smart Material System | Potential Role of this compound | Research Focus |
| Smart Textiles | As a phase change material for thermoregulation or as a releasable emollient for skin moisturization. patsnap.comtextilesinside.com | Microencapsulation of this compound and its integration into textile fibers; testing the durability and release characteristics of the resulting fabrics. |
| Thermo-responsive Polymers | As a plasticizer or modifying agent in thermo-responsive polymer formulations. rsc.orgmdpi.com | Studying the effect of this compound on the lower critical solution temperature (LCST) of polymers for biomedical applications. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine the surface tension and spreading properties of Octyldodecyl neopentanoate in vitro?
- Methodological Answer: Utilize high-speed digital cameras to capture droplet spreading dynamics on silicone substrates. Measure initial and final contact angles using image analysis software, and calculate spreading values (mm²/10 min). For example, this compound exhibits lower spreading values (450–50 mm²/10 min) compared to more polar esters like isodecyl neopentanoate (950–750 mm²/10 min) due to its higher viscosity and molecular weight .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer: Perform gas chromatography (GC) with internal standards (e.g., 2-octyldodecanol) to compare retention times against reference materials. Ensure purity thresholds (e.g., 90.0–102.0% for 2-octyldodecanol derivatives) as per pharmacopeial guidelines. Chromatographic identity validation is critical to exclude related alcohol impurities .
Q. What analytical techniques are suitable for quantifying this compound in multi-component formulations?
- Methodological Answer: Use reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) to separate and quantify non-UV-absorbing esters. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve this compound from co-formulated ingredients like C12-15 alkyl benzoate .
Advanced Research Questions
Q. How does the molecular weight of this compound influence its rheological behavior and sensory perception in topical formulations?
- Methodological Answer: Compare its viscosity (e.g., via rotational viscometry) and sensory profiles (e.g., "heavy" vs. "light" after-feel) with structurally analogous esters. For instance, this compound’s higher molecular weight (354.62 g/mol) correlates with reduced spreading and a heavier in vivo sensory perception, unlike lower-weight esters like diisopropyl adipate .
Q. What methodologies are appropriate for assessing the environmental biodegradability of this compound under OECD 301 guidelines?
- Methodological Answer: Conduct ready biodegradability tests using silica gel adsorption (0.05–5 g/L) or dispersants (e.g., Pluronic 9400®) to enhance solubility. Monitor CO₂ evolution over 28 days, noting that poorly soluble esters may require ultrasonic dispersion for accurate quantification .
Q. How can in vitro physicochemical data for this compound be correlated with in vivo sensory outcomes?
- Methodological Answer: Combine in vitro parameters (e.g., surface tension, contact angles) with blinded human sensory panels. Use multivariate regression to link spreading values (e.g., <500 mm²/10 min) to subjective descriptors like "greasiness." For example, Octyldodecyl stearoyl stearate’s high viscosity aligns with negative sensory feedback in vivo .
Q. What experimental designs are effective for studying this compound’s interactions with lipid bilayers in skin-mimetic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
